EGFR Kinase Inhibitory Activity: 1,7-Naphthyridine Core Retains Potency Whereas 1,8-Naphthyridine Core Fails
In a systematic medicinal chemistry study, Wissner et al. synthesized matched pairs of 6-substituted-4-anilino-[1,7]naphthyridine-3-carbonitriles and their [1,8]naphthyridine-core analogs and compared their EGFR kinase inhibitory activity [1]. Compounds built on the 1,7-naphthyridine core retained high inhibitory potency against EGFR kinase, whereas those incorporating a 1,8-naphthyridine core were significantly less active. The authors attributed this regioisomer-dependent potency difference to molecular modeling observations that revealed steric incompatibility of the 1,8-isomer with the EGFR active site [1]. These findings establish that the 1,7-naphthyridine scaffold is a privileged regioisomer for kinase inhibitor design and that 1,7-naphthyridin-2-amine is the correct building block for accessing this productive chemical space.
| Evidence Dimension | EGFR kinase inhibitory potency (qualitative ranking) |
|---|---|
| Target Compound Data | 1,7-Naphthyridine-core compounds: high potency retained |
| Comparator Or Baseline | 1,8-Naphthyridine-core matched-pair analogs: significantly less active |
| Quantified Difference | Qualitative: 1,7-isomer retains potency; 1,8-isomer loses potency. Molecular modeling attributes this to steric clash unique to the 1,8-isomer. |
| Conditions | In vitro EGFR kinase inhibition assay; 6-substituted-4-anilino-3-carbonitrile series; Wissner et al. (2004) |
Why This Matters
For procurement decisions in kinase inhibitor programs, selecting the 1,7-naphthyridin-2-amine building block rather than the 1,8-isomer is essential to maintain target potency, as the regioisomeric scaffold directly determines binding-pocket complementarity.
- [1] Wissner A, Hamann PR, Nilakantan R, Greenberger LM, Ye F, Rapuano TA, Loganzo F. Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino [1,7] and [1,8] naphthyridine-3-carbonitriles. Bioorg. Med. Chem. Lett. 2004, 14(6), 1411–1416. DOI: 10.1016/j.bmcl.2004.01.034. View Source
